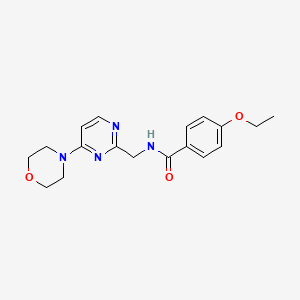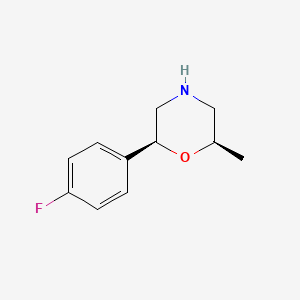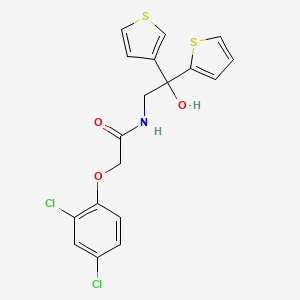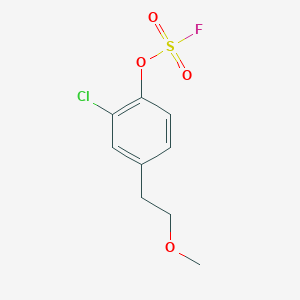
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can be used to identify functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .科学的研究の応用
Synthesis and Antimicrobial Evaluation
A study explored the synthesis of a series of new 1,3,4-oxadiazoles, including compounds similar to 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol, and evaluated their antimicrobial properties. Some synthesized compounds showed significant activity against bacteria like S. aureus and P. aeruginosa, suggesting the potential of these compounds in antimicrobial applications (Fuloria et al., 2009).
Discovery of Apoptosis Inducers
Research in the field of chemical genetics has identified certain 1,2,4-oxadiazoles as potential apoptosis inducers. These compounds, including variants of the this compound, have been identified as promising anticancer agents. They have also aided in the identification of molecular targets for cancer treatment (Cai et al., 2006).
Fluorescent Chemosensors
A study on novel polymers containing phenol-substituted oxadiazole moieties, similar to the compound , demonstrated their efficacy as fluorescent chemosensors for ions like fluoride. This indicates the potential of such compounds in chemical sensing applications (Zhou et al., 2005).
Anticancer Evaluation
Several 1,3,4-oxadiazole derivatives, related to this compound, were synthesized and evaluated for their anticancer properties. The studies revealed potential anticancer activity, highlighting the relevance of these compounds in the development of new therapeutic agents (Salahuddin et al., 2014).
Optoelectronic Properties
Research on carbazole/oxadiazole hybrids, which include compounds similar to this compound, investigated their optoelectronic properties. These compounds were found suitable for use in phosphorescent light-emitting diodes, indicating their application in advanced material science (Tao et al., 2010).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been studied for their corrosion inhibition properties in various environments. These studies are crucial in industrial applications where material longevity and resistance to corrosion are paramount (Ammal et al., 2018).
将来の方向性
Oxadiazoles, including “2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol”, have potential for a wide range of applications in fields such as medicinal chemistry and material science . Future research could focus on exploring these applications further, as well as developing new synthesis methods and studying the compound’s mechanism of action in more detail.
作用機序
Target of Action
Oxadiazole derivatives have been reported to exhibit promising anticancer activity . They have been found to be effective against various cancer cell lines, including MCF-7 and KB .
Mode of Action
Oxadiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of cancer cells
Biochemical Pathways
Oxadiazole derivatives have been associated with anticancer activity, suggesting they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Oxadiazole derivatives have been associated with anticancer activity, suggesting they may inhibit the growth of cancer cells .
特性
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-7-6-9-11-12-10(14-9)8-4-2-1-3-5-8/h1-5,13H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELBADMXOJTVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537268-73-7 |
Source


|
| Record name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2873434.png)

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)
![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)
![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)

![N-(4-isopropylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2873449.png)

![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2873455.png)

